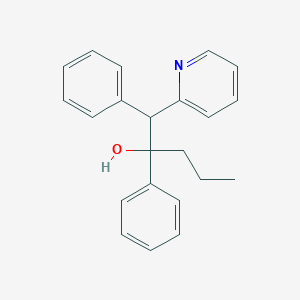
1,2-Diphenyl-1-(pyridin-2-yl)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanol, a,b-diphenyl-a-propyl- is an organic compound with the molecular formula C22H23NO. It is characterized by the presence of a pyridine ring, an ethanol group, and two phenyl groups attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, a,b-diphenyl-a-propyl- typically involves the reaction of pyridine with ethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of 2-Pyridineethanol, a,b-diphenyl-a-propyl- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineethanol, a,b-diphenyl-a-propyl- undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-Pyridineethanol, a,b-diphenyl-a-propyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Pyridineethanol, a,b-diphenyl-a-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridineethanol: Lacks the diphenyl and propyl groups, resulting in different chemical and biological properties.
a,b-Diphenyl-a-propyl-ethanol: Lacks the pyridine ring, leading to distinct reactivity and applications
Uniqueness
2-Pyridineethanol, a,b-diphenyl-a-propyl- is unique due to the combination of its pyridine ring, ethanol group, and diphenyl-propyl chain. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
16164-59-3 |
|---|---|
Fórmula molecular |
C22H23NO |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-1-pyridin-2-ylpentan-2-ol |
InChI |
InChI=1S/C22H23NO/c1-2-16-22(24,19-13-7-4-8-14-19)21(18-11-5-3-6-12-18)20-15-9-10-17-23-20/h3-15,17,21,24H,2,16H2,1H3 |
Clave InChI |
ZAESWXHOQHZALA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


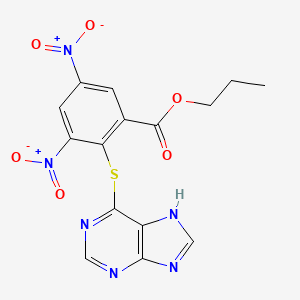
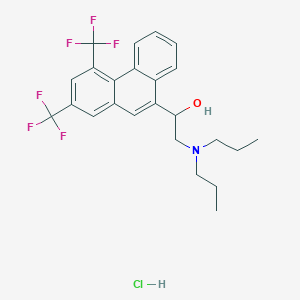
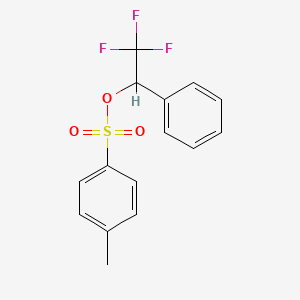
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
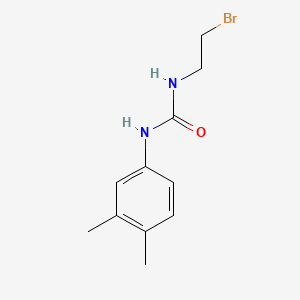
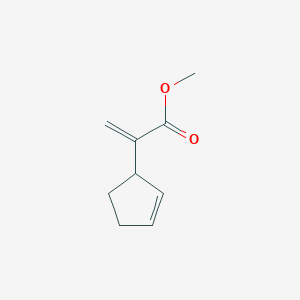
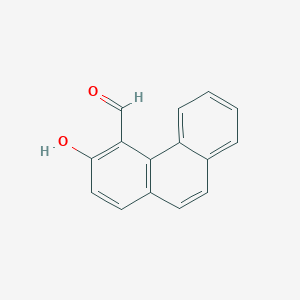
![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)


![3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B14006341.png)
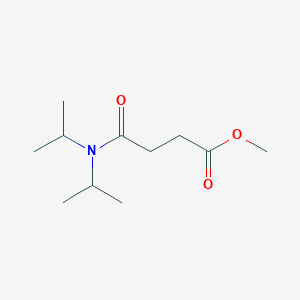
![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
